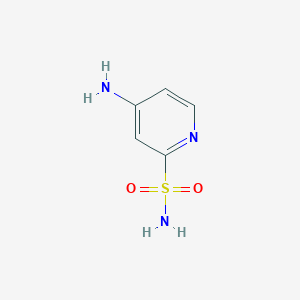

4-Aminopyridine-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

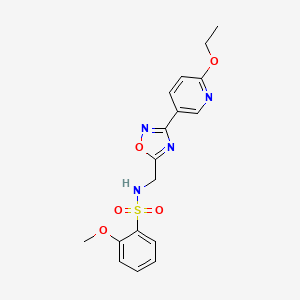

4-Aminopyridine-2-sulfonamide is a compound that combines the structures of 4-aminopyridine and sulfonamide . 4-Aminopyridine is an organic compound with the chemical formula C5H4N–NH2 and is one of the three isomeric amines of pyridine . It has been used as a research tool in characterizing subtypes of the potassium channel . Sulfonamides are an important class of synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections .

Synthesis Analysis

Aminopyridines have been extensively studied in the last few decades due to their interesting biological activities . They exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The diversity in their pharmacological activities has attracted many researchers to explore the reasons for their wide potential . This study examines recent advances related to the efficient procedure for synthesizing different types of aminopyridine derivatives .Molecular Structure Analysis

2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets . Sulfonamides structures are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .Applications De Recherche Scientifique

Management of Demyelinating Diseases

4-Aminopyridine and its analogues have shown considerable potential in managing demyelinating diseases . The mechanism of action involves the inhibition of voltage-gated potassium channels, which results in the elongation of action potentials and heightened release of neurotransmitters . This facilitates enhanced neuronal signaling .

Augmentation of Synaptic Transmission

Scientists have acknowledged the potential of 4-Aminopyridine in augmenting synaptic transmission and mitigating neurological disorders . The investigation conducted on the physicochemical features of analogues of 4-aminopyridine has yielded significant findings on their many attributes, including solubility, propensity for lipid interactions, and affinity for selective receptor binding .

Nanoformulations for Improved Therapeutic Capabilities

The recent emergence of nanoformulations has significantly transformed the administration and therapeutic capabilities of 4-aminopyridine . Formulations utilizing nanotechnology exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .

Induction of Nerve Growth Factor

4-Aminopyridine induces nerve growth factor and enhances proliferation and migration of human keratinocytes . This discovery offers a promising new approach to enhance skin wound healing and tissue regeneration .

Treatment of KCNA2-(gain-of-function)–encephalopathy

4-Aminopyridine has been suggested as a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy . The treatment was well tolerated up to 2.6 mg/kg per day .

Mécanisme D'action

Target of Action

The primary target of 4-Aminopyridine-2-sulfonamide is the voltage-gated potassium channels . These channels play a crucial role in the propagation of action potentials in neurons .

Mode of Action

4-Aminopyridine-2-sulfonamide: interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .

Biochemical Pathways

The inhibition of voltage-gated potassium channels by 4-Aminopyridine-2-sulfonamide affects the neuronal signaling pathway . The elongation of action potentials and increased release of neurotransmitters are the downstream effects of this interaction .

Pharmacokinetics

The pharmacokinetics of 4-Aminopyridine-2-sulfonamide involve rapid and complete absorption from the gastrointestinal tract . The bioavailability of 4-Aminopyridine-2-sulfonamide is high, at around 96% .

Result of Action

The molecular and cellular effects of 4-Aminopyridine-2-sulfonamide ’s action include the elongation of action potentials and increased release of neurotransmitters . These effects lead to enhanced neuronal signaling . In the context of demyelinating diseases, these effects can lead to improved synaptic transmission and mitigation of neurological disorders .

Action Environment

The action, efficacy, and stability of 4-Aminopyridine-2-sulfonamide can be influenced by various environmental factors. For instance, the presence of lipid interactions can affect the solubility and thus the action of the compound . Furthermore, the use of nanoformulations can enhance drug stability, control release kinetics, and improve bioavailability . These advancements have created opportunities for personalized medicine and targeted therapies within the field of neurology .

Safety and Hazards

4-Aminopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

4-Aminopyridine has been shown to greatly enhance skin wound healing, including faster wound closure, restoration of normal-appearing skin architecture, and reinnervation . It has also been suggested as a promising tailored treatment in KCNA2-(gain-of-function)–encephalopathy . These findings suggest potential future directions for the use of 4-Aminopyridine-2-sulfonamide in medical treatments.

Propriétés

IUPAC Name |

4-aminopyridine-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUHVLVARXLSKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopyridine-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride](/img/structure/B2618187.png)

![N-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B2618188.png)

![N-(4-acetylphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2618189.png)

![1-(2-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2618194.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-[(4-acetylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2618199.png)